Methyl (5-(4-methoxyphenyl)-4-methyl-3-oxo-2(3H)-furanylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5-(4-methoxyphenyl)-4-methyl-3-oxo-2(3H)-furanylidene)acetate is an organic compound with a complex structure that includes a furan ring, a methoxyphenyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-(4-methoxyphenyl)-4-methyl-3-oxo-2(3H)-furanylidene)acetate typically involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring. The final product is obtained after esterification with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-(4-methoxyphenyl)-4-methyl-3-oxo-2(3H)-furanylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (5-(4-methoxyphenyl)-4-methyl-3-oxo-2(3H)-furanylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (5-(4-methoxyphenyl)-4-methyl-3-oxo-2(3H)-furanylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methoxyphenylacetate
- Methyl 4-methoxybenzeneacetate
- Methyl 2-(4-methoxyphenyl)acetate
Uniqueness
Methyl (5-(4-methoxyphenyl)-4-methyl-3-oxo-2(3H)-furanylidene)acetate is unique due to its specific structural features, including the furan ring and the methoxyphenyl group These features confer distinct chemical properties and biological activities that differentiate it from similar compounds
Properties
CAS No. |
97180-84-2 |
---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
methyl (2E)-2-[5-(4-methoxyphenyl)-4-methyl-3-oxofuran-2-ylidene]acetate |
InChI |
InChI=1S/C15H14O5/c1-9-14(17)12(8-13(16)19-3)20-15(9)10-4-6-11(18-2)7-5-10/h4-8H,1-3H3/b12-8+ |
InChI Key |
QDXBWYVMUJULHL-XYOKQWHBSA-N |
Isomeric SMILES |
CC1=C(O/C(=C/C(=O)OC)/C1=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=C(OC(=CC(=O)OC)C1=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.